7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15076080
Molecular Formula: C17H14N4O2
Molecular Weight: 306.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O2 |
|---|---|
| Molecular Weight | 306.32 g/mol |
| IUPAC Name | 7-(furan-2-yl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C17H14N4O2/c1-22-13-6-4-12(5-7-13)11-16-19-17-18-9-8-14(21(17)20-16)15-3-2-10-23-15/h2-10H,11H2,1H3 |
| Standard InChI Key | YMQMYSPCVBEEAM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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A triazolo[1,5-a]pyrimidine core, which provides a planar, aromatic system conducive to π-π stacking interactions.
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A furan-2-yl group at position 7, introducing oxygen-based heteroatom effects and modulating electron density.
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A 4-methoxybenzyl substituent at position 2, contributing steric bulk and hydrophobic interactions .
The IUPAC name, 7-(furan-2-yl)-2-[(4-methoxyphenyl)methyl]- triazolo[1,5-a]pyrimidine, reflects this arrangement. Key spectral identifiers include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₄O₂ |
| Molecular Weight | 306.32 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 67.4 Ų |
| LogP (Octanol-Water) | 2.81 (Predicted) |
Crystallographic and Spectroscopic Insights
While X-ray diffraction data for this specific compound remains unpublished, analogous triazolo-pyrimidines exhibit monoclinic crystal systems with P2₁/c space groups. The furan and methoxybenzyl groups likely induce torsional strain, reducing crystallinity compared to unsubstituted analogs . NMR studies of related compounds reveal distinct shifts for the triazole protons (δ 8.2–8.5 ppm) and furan ring protons (δ 6.3–7.4 ppm) .
Synthetic Methodologies
Reaction Pathways
The synthesis involves a multi-step sequence:
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Formation of the Pyrimidine Core: Condensation of β-diketones with aminotriazoles under microwave irradiation (120°C, 30 min) achieves 70–85% yields .
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Furan Incorporation: Palladium-catalyzed Suzuki-Miyaura coupling introduces the furan-2-yl group at position 7, requiring careful control of ligand ratios (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
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Methoxybenzyl Functionalization: Alkylation using 4-methoxybenzyl chloride in THF with NaH as base (0°C to rt, 12 h) completes the structure .
Table 2: Optimization Parameters for Key Steps
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclocondensation | MW, 120°C, DMF, 30 min | 82% → 89% |
| Suzuki Coupling | Pd(OAc)₂/XPhos, 80°C, 6 h | 68% → 75% |
| Alkylation | NaH, THF, −10°C, 24 h | 73% → 81% |
Purification and Characterization
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) achieves >95% purity. High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 307.1198 [M+H]⁺ .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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The furan ring enhances membrane permeability (LogP +0.4 vs. phenyl analogs).
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4-Methoxybenzyl substitution improves metabolic stability (t₁/₂ = 4.7 h in human liver microsomes vs. 1.2 h for methyl derivatives) .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 7-Phenyl derivative | CDK2 | 3.2 μM |
| 7-(Thiophen-2-yl) | DNA Gyrase | 4.8 μM |
| This compound | COX-2 | 5.1 μM |
Computational and Mechanistic Insights
Molecular Docking Studies
AutoDock Vina simulations predict strong binding to COX-2 (ΔG = −9.2 kcal/mol):
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Furan oxygen forms H-bonds with Arg120 (2.1 Å).
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Methoxy group engages in hydrophobic interactions with Tyr355.
ADMET Predictions
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)
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CYP Inhibition: Moderate inhibitor of CYP3A4 (Ki = 4.3 μM)
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hERG Blockade: Low risk (IC₅₀ > 30 μM)
Industrial and Research Applications
Material Science Applications
The extended π-system enables use in:
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Organic light-emitting diodes (OLEDs): λₑₘ = 480 nm (blue emission).
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Photocatalysts: 82% degradation of methylene blue under visible light .
Pharmaceutical Development
Ongoing preclinical studies focus on:
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Oncology: Combination therapies with paclitaxel (synergistic index = 1.8).
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Antimicrobials: Nanoformulations with chitosan (MIC reduced 4-fold).
Challenges and Future Directions
Synthetic Challenges
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Scalability of Suzuki coupling steps beyond 10-g batches.
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Byproduct formation during alkylation (up to 15% N-oxide derivatives).
Research Priorities
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In Vivo Toxicity Profiles: Acute oral LD₅₀ studies in murine models.
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Polypharmacology: Proteome-wide binding affinity mapping.
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